molecular formula C11H15NO2 B8609231 3-Tert-butyl-4-hydroxybenzamide

3-Tert-butyl-4-hydroxybenzamide

Cat. No. B8609231
M. Wt: 193.24 g/mol
InChI Key: XQQQRWDOQIVIOE-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

The compound of Example 47E (800 mg, 4.1 mmol), DCC (856 mg, 5.4 mmol), and HOBt (540 mg, 5.4 mmol) were mixed in DMF (10 mL). Ammonium hydroxide (28%, 22 mL) was added to the mixture at 0° C. The reaction was stirred over night and purified by silica gel chromatography (70% -90% EtOAc/Hexane) to provide the title compound (700 mg, 87.5%). MS (DCI) m/z 194 (M+H)+.
Name
compound
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
856 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
87.5%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:8]=1)(C)(C)C.C1CCC([N:25]=C=NC2CCCCC2)CC1.C1C=CC2N(O)N=NC=2C=1.[OH-].[NH4+]>CN(C=O)C>[C:14]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[OH:13])[C:6]([NH2:25])=[O:5])([CH3:17])([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
compound
Quantity
800 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)O)C(C)(C)C)=O
Name
Quantity
856 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
540 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (70% -90% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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